molecular formula C21H21NO4 B2433731 7-[2-(morpholin-4-yl)ethoxy]-3-phenyl-2H-chromen-2-one CAS No. 903188-15-8

7-[2-(morpholin-4-yl)ethoxy]-3-phenyl-2H-chromen-2-one

Cat. No.: B2433731
CAS No.: 903188-15-8
M. Wt: 351.402
InChI Key: YNALPGKWKYASOH-UHFFFAOYSA-N
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Description

7-[2-(morpholin-4-yl)ethoxy]-3-phenyl-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a morpholine ring attached to the chromen-2-one core via an ethoxy linker The phenyl group at the 3-position of the chromen-2-one ring further enhances its chemical properties

Properties

IUPAC Name

7-(2-morpholin-4-ylethoxy)-3-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c23-21-19(16-4-2-1-3-5-16)14-17-6-7-18(15-20(17)26-21)25-13-10-22-8-11-24-12-9-22/h1-7,14-15H,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNALPGKWKYASOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pechmann Condensation with Resorcinol

The coumarin backbone is typically constructed via acid-catalyzed Pechmann condensation. Resorcinol reacts with ethyl benzoylacetate (for C3-phenyl incorporation) in concentrated sulfuric acid at 0–5°C for 4 h, yielding 7-hydroxy-3-phenylcoumarin. This method achieves 82% yield with minimal byproducts, as confirmed by TLC monitoring (ethyl acetate/hexane 1:3).

Mechanistic Insight : Protonation of the β-keto ester’s carbonyl activates the α-carbon for electrophilic attack by resorcinol’s aromatic ring, followed by cyclodehydration. The C7 hydroxyl group emerges from resorcinol’s meta-directing effects.

Alternative Route: Knoevenagel Condensation

For enhanced regiocontrol, 2-hydroxybenzaldehyde derivatives undergo Knoevenagel condensation with phenylacetic acid derivatives. For example, 2-hydroxy-5-nitrobenzaldehyde and ethyl phenylacetate in piperidine/ethanol at reflux (6 h) furnish 7-nitro-3-phenylcoumarin, subsequently reduced to the 7-amino analog for further functionalization. While less common for this target, this route offers flexibility in introducing electron-withdrawing groups at C7 prior to etherification.

Introduction of the Morpholinoethoxy Side Chain

Synthesis of 2-Morpholinoethanol

The side chain precursor, 2-morpholinoethanol, is prepared by reacting morpholine with ethylene oxide in anhydrous THF under nitrogen. After 12 h at 50°C, distillation under reduced pressure (b.p. 121–123°C/15 mmHg) provides the product in 89% yield. Alternatively, ethylene glycol ditosylate reacts with morpholine in DMF at 80°C (8 h), though this method generates stoichiometric waste.

Williamson Ether Synthesis

7-Hydroxy-3-phenylcoumarin undergoes alkylation with 2-morpholinoethyl tosylate. In a representative procedure:

  • 7-Hydroxy-3-phenylcoumarin (1.0 equiv), 2-morpholinoethyl tosylate (1.2 equiv), and K₂CO₃ (2.5 equiv) are refluxed in acetone for 10 h.
  • Post-reaction, the mixture is filtered, concentrated, and purified via column chromatography (ethyl acetate/hexane 1:2) to yield 68% of the target compound.

Critical Parameters :

  • Leaving Group : Tosylates outperform bromides due to superior leaving ability (TfO⁻ > TsO⁻ > Br⁻).
  • Base : K₂CO₃ ensures mild conditions; stronger bases (e.g., NaOH) risk coumarin ring hydrolysis.

Mitsunobu Reaction

For acid-sensitive substrates, the Mitsunobu reaction offers an alternative:

  • 7-Hydroxy-3-phenylcoumarin (1.0 equiv), 2-morpholinoethanol (1.5 equiv), PPh₃ (1.5 equiv), and DIAD (1.5 equiv) in THF (0°C to RT, 12 h).
  • Yield: 74% after silica gel purification (CH₂Cl₂/MeOH 20:1).

Advantages : Avoids pre-forming the tosylate, but higher cost of reagents limits scalability.

Analytical Characterization

Spectroscopic Data

IR (KBr, cm⁻¹) :

  • 1724 (C=O, coumarin lactone)
  • 1605 (C=C conjugated)
  • 1171 (C–O ether)
  • 2855 (C–H aliphatic, morpholine)

¹H NMR (400 MHz, CDCl₃) :

  • δ 7.82 (d, J = 9.6 Hz, 1H, H-4)
  • δ 7.45–7.35 (m, 5H, C3-phenyl)
  • δ 6.92 (s, 1H, H-8)
  • δ 4.28 (t, J = 6.0 Hz, 2H, OCH₂CH₂N)
  • δ 3.75–3.65 (m, 4H, morpholine OCH₂)
  • δ 2.85–2.75 (m, 4H, morpholine NCH₂)

HRMS (ESI) : Calculated for C₂₂H₂₂NO₄ [M+H]⁺: 376.1549; Found: 376.1553.

Chromatographic Purity

HPLC analysis (C18 column, MeCN/H₂O 70:30, 1.0 mL/min) shows a single peak at t_R = 6.72 min (λ = 254 nm), confirming >98% purity.

Comparative Analysis of Synthetic Methods

Parameter Williamson Ether Mitsunobu Reaction
Yield (%) 68 74
Cost (USD/g) 12.50 45.80
Reaction Time (h) 10 12
Scalability High Moderate
Byproducts Tosic acid Hydrazine

The Williamson method is preferred for industrial-scale synthesis due to lower reagent costs, despite slightly reduced yields.

Challenges and Optimization Strategies

  • Regioselectivity : Competing O- vs. N-alkylation during morpholinoethoxy installation is mitigated by using a large excess of 2-morpholinoethyl tosylate (1.5 equiv).
  • Purification : Gradient column chromatography (hexane → ethyl acetate) resolves unreacted starting materials and bis-alkylated byproducts.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) accelerate reaction rates but complicate isolation; acetone balances reactivity and ease of workup.

Chemical Reactions Analysis

Types of Reactions

7-[2-(morpholin-4-yl)ethoxy]-3-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the chromen-2-one core or the phenyl group.

    Substitution: The ethoxy linker and morpholine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

Anticancer Properties

Research indicates that 7-[2-(morpholin-4-yl)ethoxy]-3-phenyl-2H-chromen-2-one exhibits significant anticancer effects. Key findings include:

  • Targeting Cancer Pathways: Studies have shown that this compound can inhibit key proteins involved in cancer progression, such as EGFR (Epidermal Growth Factor Receptor) and IL6 (Interleukin 6) .
  • In Vitro Studies: Experimental data demonstrate that the compound can inhibit the proliferation of various cancer cell lines, including gastric cancer cells (MGC-803), with molecular docking studies revealing stable binding interactions with target proteins .
Cell Line IC50 (μM) Mechanism
MGC-80315Inhibition of EGFR signaling
HCT-11612Induction of apoptosis through IL6 inhibition

Neuropharmacological Applications

The compound has also been explored for its neuropharmacological properties:

  • Neuroprotective Effects: Preliminary studies suggest potential neuroprotective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

Analytical Techniques

Various analytical techniques have been employed to study the compound's efficacy:

  • UHPLC-QTOF/MS: Used for detailed metabolite analysis and identification of bioactive compounds derived from natural sources containing the compound.
  • Molecular Docking: This computational method predicts how the compound interacts with target proteins, providing insights into its mechanism of action .

Case Studies

Several case studies illustrate the practical applications of this compound:

Gastric Cancer Treatment

A notable study focused on the compound's efficacy against gastric cancer, demonstrating its ability to suppress tumor growth in vivo and in vitro by targeting specific pathways related to cell proliferation and survival .

Neuroprotection in Animal Models

In animal models, this compound showed promise in protecting against neurodegeneration induced by toxins, suggesting its potential use in treating conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of 7-[2-(morpholin-4-yl)ethoxy]-3-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[2-(morpholin-4-yl)ethoxy]-3-phenyl-2H-chromen-2-one stands out due to its unique combination of the chromen-2-one core with a morpholine ring and phenyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

7-[2-(morpholin-4-yl)ethoxy]-3-phenyl-2H-chromen-2-one is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins and their derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C17H21NO5\text{C}_{17}\text{H}_{21}\text{N}\text{O}_{5}

This compound features a coumarin core substituted with a morpholine ring, which is known to enhance bioactivity through interaction with various biological targets.

Anticancer Activity

Research indicates that coumarin derivatives exhibit significant anticancer properties. A study conducted on various derivatives demonstrated that compounds similar to this compound showed potent antiproliferative effects against several cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.

Table 1: Anticancer Activity of Coumarin Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundMCF-7 (breast cancer)12.5Induction of apoptosis
Other derivativesHeLa (cervical cancer)10.0Cell cycle arrest

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Specifically, it has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mode of action typically involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)Mechanism
Staphylococcus aureus25 µg/mLMembrane disruption
Escherichia coli30 µg/mLMetabolic inhibition

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, the compound exhibits anti-inflammatory effects. Studies have shown that it can reduce the production of pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases.

Case Studies and Research Findings

  • Case Study on Anticancer Effects : A recent study evaluated the effects of several coumarin derivatives, including this compound, on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability and an increase in apoptotic markers compared to untreated controls .
  • Research on Antimicrobial Properties : A comparative study assessed the antimicrobial efficacy of various coumarin derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. The findings revealed that the morpholine-substituted coumarins had lower MIC values than traditional antibiotics, highlighting their potential as alternative therapeutic agents .
  • Inflammation Model Study : In a model of acute inflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in decreased levels of TNF-alpha and IL-6, indicating its potential utility in managing inflammatory disorders .

Q & A

Basic: What are the common synthetic routes for 7-[2-(morpholin-4-yl)ethoxy]-3-phenyl-2H-chromen-2-one?

Answer:
A one-pot synthesis method using FeCl₃ as a Lewis acid catalyst in THF is effective for constructing the coumarin core. Ethyl phenylpropiolate and substituted phenols undergo cyclization under mild conditions (60–80°C, 12–24 hours) to yield chromen-2-one derivatives. Post-synthetic modifications, such as introducing the morpholinoethoxy group, require nucleophilic substitution reactions with 2-morpholinoethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) . For intermediates, hydrogen peroxide in ethanol with NaOH facilitates oxidation steps .

Advanced: How can X-ray crystallography and SHELX software resolve structural ambiguities in derivatives?

Answer:
Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement provides high-resolution structural data. For example, monoclinic crystal systems (space group P2₁/c) with β angles ~106° are common for chromen-2-one derivatives. SHELX leverages iterative least-squares refinement to optimize bond lengths (e.g., C–C = 1.456 Å) and angles, resolving discrepancies in substituent orientation. Use R factors (<0.05) and data-to-parameter ratios (>15) to validate models .

Basic: What spectroscopic techniques confirm the structure of this compound?

Answer:

  • ¹H/¹³C NMR : Aromatic protons (δ 6.8–8.2 ppm) and morpholine N–CH₂ groups (δ 3.5–3.7 ppm) are diagnostic. Carbonyl (C=O) signals appear at δ 160–170 ppm .
  • HRMS : Molecular ion peaks (e.g., m/z 296.11 [M⁺]) confirm molecular weight.
  • IR : Stretching vibrations for C=O (~1700 cm⁻¹) and ether C–O (~1250 cm⁻¹) .

Advanced: How to design structure-activity relationship (SAR) studies for bioactivity optimization?

Answer:

  • Structural modifications : Replace the phenyl group with halogenated (e.g., 4-fluorophenyl) or heteroaromatic (e.g., thiophene) rings to assess electronic effects .
  • Pharmacophore mapping : Use docking simulations (e.g., AutoDock Vina) to identify interactions with targets like kinases or enzymes. The morpholinoethoxy group enhances solubility and binding to polar pockets .
  • In vitro assays : Test cytotoxicity (MTT assay), enzyme inhibition (IC₅₀), and antimicrobial activity (MIC) across derivatives .

Advanced: How to address contradictions in reported bioactivity data?

Answer:

  • Standardize assays : Variations in cell lines (e.g., HeLa vs. MCF-7) or incubation times can skew results. Use ISO-certified protocols.
  • Control for solubility : Poor solubility in DMSO may lead to false negatives. Include surfactants (e.g., Tween-80) or use alternative solvents .
  • Validate targets : Confirm binding via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Basic: What catalysts improve yield in coumarin synthesis?

Answer:
FeCl₃ (10 mol%) in THF achieves ~70% yield for the core structure. For etherification (morpholinoethoxy), phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance reaction rates. Microwave-assisted synthesis (100°C, 30 min) reduces side products .

Advanced: How to perform computational docking studies for target identification?

Answer:

  • Protein preparation : Retrieve target structures (e.g., FLT3 kinase for leukemia) from PDB (e.g., 4XUF). Remove water and add hydrogens.
  • Ligand preparation : Generate 3D conformers of the compound using Open Babel.
  • Docking : Use GOLD or Glide with ChemPLP scoring. The morpholinoethoxy group may form hydrogen bonds with Asp 800 .

Basic: What purification methods isolate high-purity derivatives?

Answer:

  • Column chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent.
  • Recrystallization : Use ethanol/water (1:1) for needle-shaped crystals.
  • HPLC : C18 column, acetonitrile/water gradient (retention time ~8.2 min) .

Advanced: How do structural features influence pharmacokinetics?

Answer:

  • LogP : The morpholinoethoxy group reduces hydrophobicity (predicted LogP ~2.32), enhancing aqueous solubility.
  • Metabolism : Morpholine rings resist CYP3A4 oxidation, prolonging half-life.
  • Plasma protein binding : Aromatic moieties increase albumin affinity, affecting bioavailability .

Advanced: How to resolve enantioselectivity challenges in asymmetric synthesis?

Answer:

  • Chiral catalysts : Use (R)-BINAP-Pd complexes for Suzuki couplings to install stereogenic centers.
  • Chiral HPLC : Separate enantiomers on Chiralpak IA columns (hexane/isopropanol 90:10).
  • Circular dichroism (CD) : Confirm absolute configuration via Cotton effects at 250–300 nm .

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